molecular formula C18H25NO3 B2640449 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide CAS No. 899957-61-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide

Cat. No.: B2640449
CAS No.: 899957-61-0
M. Wt: 303.402
InChI Key: OMMYVDOEBRSPHR-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core linked to a 3-phenylpropanamide moiety via a methylene bridge. The 1,4-dioxaspiro[4.5]decane system, a bicyclic ketal, confers structural rigidity and stereoelectronic stability, which is critical for modulating solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-17(10-9-15-7-3-1-4-8-15)19-13-16-14-21-18(22-16)11-5-2-6-12-18/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMYVDOEBRSPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenylpropanamide moiety via amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(S,E)-N-(4-Methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine (S07)

  • Structure : Features a 4-methoxybenzyl group and an allylamine chain instead of the propanamide.
  • Synthesis: Prepared via α-allyl bromide (S05) coupling, yielding 91% with minor impurities (7.4 mol% dialkylated amine) .
  • Properties : Yellow oil (mp 20°C), distinct NMR shifts for spirocyclic protons (δ 3.8–4.1 ppm) .

3-[6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide (G395-1224)

  • Structure : Incorporates a triazolo-pyridazine heterocycle and a methoxyphenylmethyl group.
  • Applications : Likely explored for receptor-targeted activity due to its triazolo-pyridazine moiety, which is common in kinase inhibitors .

3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine (Amine 2)

  • Structure : Contains a terminal alkyne and amine group.
  • Synthesis : Achieved 94% yield via alkyne formation, highlighting the reactivity of spirocyclic intermediates in click chemistry .

Functional Analogues with Propanamide Groups

N-(3,4-Dichlorophenyl)propanamide (Propanil)

  • Structure : A simple propanamide lacking the spirocyclic system.
  • Use : Herbicide, demonstrating that propanamide derivatives can exhibit agrochemical activity .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Structure : Combines isoindoline and sulfamoyl groups with a propanamide chain.
  • Properties : Yellowish-white solid (mp 83°C), C% 58.59, H% 4.81, N% 14.32 .

Pharmacologically Active Spirocyclic Compounds

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)

  • Structure : Replaces the dioxolane oxygen with nitrogen atoms, forming a diazaspiro system.
  • Activity : Reported in pharmacological studies for CNS modulation, underscoring the versatility of spiro scaffolds in drug design .

Data Tables

Research Findings and Implications

  • Spirocyclic Stability: The 1,4-dioxaspiro[4.5]decane core enhances metabolic stability compared to non-cyclic analogues, as seen in S07’s synthetic robustness .
  • Functional Group Impact : Propanamide derivatives exhibit diverse applications—herbicidal (Propanil ), pharmacological (Compound 13 ), and chemical probe (Amine 2 )—depending on substituents.
  • Synthetic Challenges : High yields (e.g., 94% for Amine 2 ) contrast with lower yields in sterically hindered analogues (e.g., 46% for Amine 13 ), emphasizing the role of substituent bulk.

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic structure with a phenyl group, which contributes to its distinct chemical properties. The presence of the dioxaspiro moiety is significant for its biological interactions, as it may enhance binding affinity to various biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one has shown effectiveness against various bacterial strains, suggesting that the dioxaspiro structure may facilitate interactions with microbial cell membranes or metabolic pathways .

Anticancer Potential

The compound also demonstrates anticancer activity . Studies have highlighted that derivatives of dioxaspiro compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival . For example, one study reported that specific derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The compound has been noted for its interaction with serotonin receptors (5-HT1AR), where it acts as an agonist, potentially influencing mood and pain perception .
  • Enzyme Inhibition : There is evidence suggesting that the compound may inhibit certain enzymes involved in metabolic processes, thereby altering biochemical pathways critical for microbial growth and cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study ADemonstrated antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL for a related dioxaspiro compound.
Study BReported that a derivative showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study CHighlighted neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases .

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